Glyoxal

Description

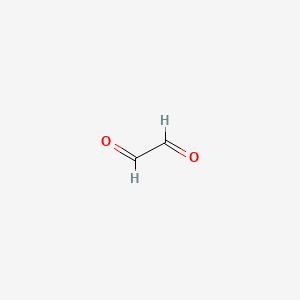

Structure

3D Structure

Properties

IUPAC Name |

oxaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O2/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAOMBKQFMDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O2, Array | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glyoxal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glyoxal | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-42-6 | |

| Record name | Ethanedial, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025364 | |

| Record name | Glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame. | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

428 °F (NTP, 1992), 428 °F, >100 °C | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid | |

CAS No. |

107-22-2, 40094-65-3, 63986-13-0 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedial, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40094-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedial, trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50NP6JJ975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Maillard Reaction Revisited: A Technical Guide to the Reaction of Glyoxal with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal, the simplest α-dicarbonyl compound, is a highly reactive molecule implicated in a wide range of biological processes and pathological conditions through its non-enzymatic reaction with proteins, lipids, and nucleic acids. This technical guide provides an in-depth examination of the core mechanisms governing the reaction of this compound with amino acids, a fundamental aspect of the Maillard reaction and the formation of Advanced Glycation End Products (AGEs). This document summarizes key reaction pathways, presents quantitative kinetic and product data, details common experimental protocols for studying these reactions, and provides visual representations of the underlying chemical transformations and analytical workflows. Understanding these intricate interactions is paramount for researchers in fields ranging from food chemistry to drug development, where glycation is a critical factor in product stability, efficacy, and toxicity.

Introduction

The non-enzymatic reaction between reducing sugars or α-dicarbonyl compounds and the free amino groups of amino acids, peptides, and proteins, known as the Maillard reaction, is a cornerstone of food chemistry and has profound implications in biological systems.[1] this compound, a key intermediate in this pathway, is formed endogenously through glucose and lipid peroxidation.[2] Its high reactivity towards nucleophilic amino acid residues, particularly lysine, arginine, and cysteine, initiates a cascade of reactions leading to the formation of a heterogeneous group of compounds collectively termed Advanced Glycation End Products (AGEs).[3][4] AGEs are implicated in the pathogenesis of numerous chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders, by altering protein structure and function.[5] This guide focuses on the fundamental chemical mechanisms of this compound's interaction with key amino acids, providing a detailed resource for professionals engaged in research and development in related fields.

Core Reaction Mechanisms

The reaction of this compound with amino acids is multifaceted, with the specific products and reaction kinetics being highly dependent on the amino acid side chain, pH, temperature, and the presence of other reactants. The initial step typically involves the nucleophilic attack of a deprotonated amino group on one of the carbonyl carbons of this compound, forming a Schiff base. This intermediate can then undergo a series of rearrangements, cyclizations, and further reactions to yield a variety of stable and transient products.

Reaction with Lysine

The ε-amino group of lysine is a primary target for this compound modification. The reaction proceeds through the formation of a Schiff base, which can then undergo further reactions to form carboxymethyl-lysine (CML), a major AGE, and this compound-lysine dimer (GOLD), a cross-linking structure.

// Reactants this compound [label="this compound"]; Lysine [label="Lysine (ε-amino group)"];

// Intermediates Schiff_Base [label="Schiff Base", shape=ellipse, fillcolor="#FBBC05"]; Amadori_Rearrangement [label="Amadori Rearrangement", shape=ellipse, style=dashed, fillcolor="#FBBC05"];

// Products CML [label="Nε-carboxymethyllysine (CML)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GOLD [label="this compound-lysine dimer (GOLD)\n(Crosslink)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_AGEs [label="Other AGEs", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways this compound -> Schiff_Base [label="+ Lysine"]; Lysine -> Schiff_Base; Schiff_Base -> Amadori_Rearrangement [style=dashed]; Amadori_Rearrangement -> CML [label="Oxidative Cleavage"]; Schiff_Base -> CML [label="Rearrangement & Oxidation"]; Schiff_Base -> GOLD [label="+ Lysine"]; Schiff_Base -> Other_AGEs; } DOT Caption: Reaction pathway of this compound with lysine.

Reaction with Arginine

The guanidinium group of arginine is particularly reactive with this compound. The initial reaction forms a dihydroxyimidazolidine derivative, which can subsequently dehydrate to form a hydroimidazolone. Carboxymethyl-arginine (CMA) is another significant product.

// Reactants this compound [label="this compound"]; Arginine [label="Arginine (guanidinium group)"];

// Intermediates Dihydroxyimidazolidine [label="Dihydroxyimidazolidine", shape=ellipse, fillcolor="#FBBC05"];

// Products Hydroimidazolone [label="Hydroimidazolone", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CMA [label="Carboxymethyl-arginine (CMA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arginine_Adducts [label="Other Arginine Adducts", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathways this compound -> Dihydroxyimidazolidine [label="+ Arginine"]; Arginine -> Dihydroxyimidazolidine; Dihydroxyimidazolidine -> Hydroimidazolone [label="- H2O"]; Dihydroxyimidazolidine -> CMA [label="Rearrangement & Oxidation"]; Dihydroxyimidazolidine -> Arginine_Adducts; } DOT Caption: Reaction pathway of this compound with arginine.

Reaction with Cysteine

The thiol group of cysteine is highly nucleophilic and reacts readily with this compound to form a reversible hemithioacetal. This initial adduct can undergo further reactions, including oxidation and cyclization, to form more stable products. The reaction with cysteine is often kinetically favored over reactions with lysine and arginine.

// Reactants this compound [label="this compound"]; Cysteine [label="Cysteine (thiol group)"];

// Intermediates Hemithioacetal [label="Hemithioacetal (Reversible)", shape=ellipse, fillcolor="#FBBC05"];

// Products Thiazolidine [label="Thiazolidine derivatives", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Adducts [label="Other Cysteine Adducts", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathways this compound -> Hemithioacetal [label="+ Cysteine"]; Cysteine -> Hemithioacetal; Hemithioacetal -> Thiazolidine [label="Cyclization"]; Hemithioacetal -> Other_Adducts; } DOT Caption: Reaction pathway of this compound with cysteine.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the reaction of this compound with amino acids. These values can be influenced by specific experimental conditions.

Table 1: Reaction Rate Constants

| Amino Acid | Reaction Condition | Rate Constant (M⁻¹s⁻¹) | Reference |

| Glycine | pH dependent | rate = (70 ± 60) fAld[Glx]totfAm[Am]tot | |

| Aminoguanidine | pH 7.4, 37°C | 0.892 ± 0.037 |

Note: fAld is the fraction of aldehyde with a dehydrated aldehyde functional group, and fAm is the fraction of amine or ammonia that is deprotonated at a given pH.

Table 2: Product Yields and Observations

| Amino Acid(s) | Key Products | Observations | Reference |

| Glycine, Serine, Aspartic acid, Ornithine | 1,3-disubstituted imidazoles | Formed in irreversible second-order reactions. | |

| Arginine | Nonaromatic five-membered rings | Preferential reaction at side chain amino groups. | |

| Glycine | Imidazole product | Production rate is 60 ± 20% of the glycine loss rate. | |

| Lysine | Nε-carboxymethyllysine (CML), Nε-carboxyethyllysine (CEL) | CML is the major reaction product. | |

| Arginine | 5-(4,5-Dihydroxy-2-imino-1-imidazolidinyl)norvaline, N(7)-carboxymethylarginine | The dihydroxyimidazolidine is the early product. |

Experimental Protocols

The study of this compound-amino acid reactions employs a variety of analytical techniques to identify and quantify reactants and products, and to elucidate reaction mechanisms.

Sample Preparation for Kinetic Studies

A common approach involves incubating this compound with the amino acid of interest in a buffered solution at a controlled temperature and pH. Aliquots are taken at various time points and the reaction is quenched, often by acidification or derivatization.

Example Protocol:

-

Prepare stock solutions of this compound and the amino acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the reaction by mixing the reactant solutions to achieve the desired final concentrations.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C or 80°C).

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a strong acid (e.g., HCl) or a derivatizing agent.

-

Analyze the samples using appropriate analytical methods.

Analytical Methodologies

NMR is a powerful tool for structural elucidation of reaction products and for monitoring the kinetics of the reaction by observing the disappearance of reactant signals and the appearance of product signals.

Typical Experimental Parameters:

-

Spectrometer: 400-600 MHz NMR spectrometer.

-

Solvent: D₂O is commonly used for aqueous reactions.

-

Internal Standard: A non-reactive compound with a known concentration is often added for quantification.

-

Data Acquisition: ¹H NMR spectra are acquired at regular intervals to track the reaction progress.

Electrospray ionization mass spectrometry (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the identification and quantification of this compound-amino acid adducts. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements for unambiguous formula determination.

General Workflow for MS Analysis:

-

Separate the reaction mixture components using liquid chromatography (LC) or gas chromatography (GC).

-

Introduce the separated components into the mass spectrometer.

-

Acquire mass spectra to identify the molecular weights of the products.

-

Perform tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns.

-

Quantify the products using stable-isotope dilution assays or by comparison with external standards.

// Steps Reaction_Mixture [label="Reaction Mixture"]; Chromatography [label="Chromatographic Separation\n(LC or GC)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ionization [label="Ionization\n(e.g., ESI)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mass_Analysis [label="Mass Analysis\n(MS)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragmentation [label="Fragmentation\n(MS/MS)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Detection & Data Acquisition", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

// Workflow Reaction_Mixture -> Chromatography; Chromatography -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Fragmentation; Fragmentation -> Detection; Detection -> Data_Analysis; } DOT Caption: General workflow for MS-based analysis.

HPLC is a primary technique for the separation and quantification of this compound and its reaction products. Derivatization is often employed to enhance the detection of carbonyl compounds.

Example Derivatization Protocol for HPLC:

-

Derivatizing Agent: 2,4-dinitrophenylhydrazine (DNPH) or 4-nitro-1,2-phenylenediamine can be used to form stable, UV-active derivatives with this compound.

-

Reaction Conditions: The derivatization reaction is typically carried out in an acidic medium at an elevated temperature.

-

HPLC Analysis: The resulting hydrazones are separated on a reverse-phase column (e.g., C18) and detected using a UV-Vis detector.

Conclusion

The reaction of this compound with amino acids is a complex process with significant implications for food science, biology, and medicine. This guide has provided a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies associated with these reactions. A thorough understanding of these fundamental interactions is crucial for developing strategies to mitigate the deleterious effects of glycation in biological systems and for controlling the Maillard reaction in food processing. Further research is warranted to fully elucidate the complete network of reactions and the biological consequences of the diverse array of this compound-derived products.

References

- 1. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Characterization of Covalently Modified Proteins Formed By a Glycating Agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Responses to this compound and Methylthis compound: Reactive Electrophilic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Glyoxal's Role in the Maillard Reaction and Food Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal, a highly reactive α-dicarbonyl compound, is a significant intermediate in the Maillard reaction, a cornerstone of food chemistry responsible for the desirable color, flavor, and aroma of thermally processed foods. However, its reactivity also raises toxicological concerns due to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases. This technical guide provides a comprehensive overview of this compound's formation pathways in food, its role in food quality, and its toxicological implications through the formation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE). Detailed experimental protocols for this compound quantification and structured tables of its concentration in various foodstuffs are presented to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms involved.

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the sensory characteristics of cooked foods.[1][2] A key intermediate in this complex cascade of reactions is this compound, the simplest α-dicarbonyl aldehyde.[3] Its high reactivity makes it a potent precursor to the brown-colored, high-molecular-weight melanoidins and a variety of flavor compounds.[4][5] However, this same reactivity allows this compound to readily react with the side chains of amino acids in proteins, particularly lysine and arginine, leading to the formation of advanced glycation end products (AGEs).

Dietary intake is a major source of exogenous this compound exposure. The accumulation of AGEs in the body is associated with a range of pathological conditions, including diabetes complications, neurodegenerative diseases, and cardiovascular disease. This is largely mediated by the interaction of AGEs with their specific cell surface receptor, RAGE, which triggers a cascade of intracellular signaling events leading to oxidative stress and inflammation.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's multifaceted role in food chemistry and its biological consequences.

Formation of this compound in Foods

This compound is formed in foods through several pathways, primarily initiated by the thermal processing of carbohydrates and lipids.

-

Maillard Reaction: This is a major pathway for this compound formation. It involves the degradation of the Amadori product, which is formed in the initial stages of the reaction between a reducing sugar and an amino acid. The retro-aldol condensation of the sugar moiety is a key step in this process.

-

Carbohydrate Autoxidation: Monosaccharides, such as glucose and fructose, can undergo autoxidation in the presence of transition metal ions (e.g., Fe³⁺ and Cu²⁺) to generate this compound.

-

Lipid Peroxidation: The oxidation of polyunsaturated fatty acids, a common occurrence during the heating of oils and fats, produces a variety of reactive carbonyl species, including this compound.

The formation of this compound is influenced by factors such as temperature, time of heating, pH, and the types of sugars and amino acids present in the food matrix.

This compound's Role in Food Quality

Despite its potential toxicity, this compound plays a significant role in the development of desirable sensory attributes in food.

-

Flavor and Aroma: As a reactive carbonyl compound, this compound participates in the Strecker degradation of amino acids, a critical reaction for the generation of a wide array of flavor compounds, including pyrazines, which are responsible for the roasted and nutty notes in many cooked foods.

-

Color Formation: this compound is a key precursor in the formation of melanoidins, the brown polymeric compounds that impart the characteristic color to baked goods, roasted coffee, and other thermally processed foods.

Toxicological Implications of Dietary this compound

The primary toxicological concern associated with dietary this compound is its role as a potent precursor of AGEs.

Formation of Advanced Glycation End Products (AGEs)

This compound readily reacts with the free amino groups of lysine and arginine residues in proteins, forming various AGEs, such as Nε-(carboxymethyl)lysine (CML). The accumulation of these modified proteins can impair their normal function and contribute to cellular dysfunction.

The AGE-RAGE Signaling Axis

AGEs exert many of their pathological effects through interaction with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types. The binding of AGEs to RAGE triggers a cascade of downstream signaling pathways, including:

-

Activation of NADPH Oxidase: This leads to the production of reactive oxygen species (ROS), inducing a state of oxidative stress.

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): This includes the activation of p38 MAPK and extracellular signal-regulated kinase (ERK), which are involved in inflammatory and apoptotic pathways.

-

Activation of Nuclear Factor-kappa B (NF-κB): This transcription factor upregulates the expression of pro-inflammatory cytokines and adhesion molecules, promoting a chronic inflammatory state.

The sustained activation of the AGE-RAGE axis is implicated in the pathogenesis of numerous chronic diseases.

Quantitative Data on this compound in Foods

The concentration of this compound in food products varies widely depending on the food matrix and the processing conditions. The following tables summarize the reported levels of this compound in various food categories.

Table 1: this compound Content in Bakery Products and Breakfast Cereals

| Food Product | This compound Concentration (mg/kg) | Reference(s) |

| Commercial Cookies | 4.8 - 26.0 | |

| Breakfast Cereals | 0.008 - 1.575 |

Table 2: this compound Content in Beverages

| Food Product | This compound Concentration (mg/L) | Reference(s) |

| Brewed Coffee | 0.0013 - 0.0066 | |

| Instant Coffee | 0.0043 - 3.42 | |

| Soft Drinks | Not specified | |

| Fruit Juices | 0.043 - 3.42 |

Table 3: this compound Content in Other Thermally Processed Foods

| Food Product | This compound Concentration (µ g/100g ) | Reference(s) |

| French Fries | 2 - 428 | |

| Grilled Porcine Meat | Not specified (increase upon grilling) | |

| Soy Sauce | 560 - 3171 |

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires specific analytical methodologies, often involving derivatization to enhance detection.

Protocol 1: Quantification of this compound in Food by HPLC-UV after Derivatization with o-Phenylenediamine (OPD)

This method is based on the reaction of this compound with OPD to form a stable and UV-active quinoxaline derivative.

1. Sample Preparation: a. Homogenize 1-5 g of the food sample. b. Extract this compound with a suitable solvent (e.g., water, methanol/water mixture) by sonication or shaking. c. Centrifuge the extract and collect the supernatant. d. For solid-phase extraction (SPE) cleanup (optional but recommended for complex matrices), pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

2. Derivatization: a. To a known volume of the sample extract, add an OPD solution (e.g., 1% w/v in 2 M HCl). b. Adjust the pH to a slightly acidic or neutral range. c. Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.

3. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a UV detector. b. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water is commonly used. d. Flow Rate: Typically 1.0 mL/min. e. Detection: Monitor the absorbance at the λmax of the this compound-OPD derivative (quinoxaline), which is around 315 nm. f. Quantification: Prepare a calibration curve using standard solutions of this compound derivatized in the same manner as the samples.

Protocol 2: Quantification of this compound in Beverages by GC-MS after Derivatization

This method is suitable for volatile derivatives of this compound and offers high sensitivity and selectivity.

1. Sample Preparation: a. For clear beverages, direct derivatization may be possible. For beverages with suspended solids, centrifuge or filter the sample. b. For complex matrices, a liquid-liquid extraction or SPE cleanup may be necessary.

2. Derivatization: a. A common derivatizing agent for GC-MS analysis of carbonyls is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). b. Mix a known volume of the beverage with the PFBHA solution. c. Adjust the pH and incubate to allow for the formation of the oxime derivative. d. Extract the derivative into an organic solvent (e.g., hexane or dichloromethane).

3. GC-MS Analysis: a. GC System: A gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). c. Carrier Gas: Helium at a constant flow rate. d. Injector: Split/splitless injector. e. Oven Temperature Program: A temperature gradient to separate the analytes. f. MS Detector: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the this compound-PFBHA derivative. g. Quantification: Use an internal standard and a calibration curve prepared with derivatized this compound standards.

Mandatory Visualizations

Signaling Pathways

Caption: Formation of this compound in the Maillard Reaction and its subsequent reactions.

Caption: The AGE-RAGE signaling pathway leading to cellular stress and inflammation.

Experimental Workflows

Caption: A typical experimental workflow for the quantification of this compound in food samples.

Conclusion and Future Perspectives

This compound is a pivotal, yet paradoxical, molecule in food chemistry. It is integral to the development of desirable sensory characteristics in a vast array of cooked foods through the Maillard reaction. However, its high reactivity and propensity to form AGEs present significant toxicological concerns. The activation of the AGE-RAGE signaling axis by dietary this compound-derived AGEs is a key mechanism linking modern diets to the increasing prevalence of chronic inflammatory diseases.

For researchers and professionals in food science and drug development, a thorough understanding of this compound's formation, reactivity, and biological effects is crucial. The development of effective strategies to mitigate this compound formation in foods without compromising sensory quality is a major challenge for the food industry. Furthermore, targeting the AGE-RAGE signaling pathway represents a promising therapeutic avenue for the prevention and treatment of AGE-related pathologies. The experimental protocols and data presented in this guide provide a foundation for further research in these critical areas. Future studies should focus on expanding the quantitative database of this compound in a wider variety of foods, elucidating the complex interplay of factors that govern its formation, and developing novel inhibitors of both this compound formation and the AGE-RAGE signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound in Foods: Formation, Metabolism, Health Hazards, and Its Control Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Methylthis compound content in drinking coffee as a cytotoxic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Origin of Glyoxal: A Technical Guide to its Natural Sources and Endogenous Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal, the smallest α-dicarbonyl, is a highly reactive compound implicated in the formation of advanced glycation end-products (AGEs), which are linked to the pathophysiology of numerous chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Understanding the origins of this compound is paramount for developing effective strategies to mitigate its detrimental effects. This technical guide provides a comprehensive overview of the exogenous (natural) sources and endogenous formation pathways of this compound. It presents quantitative data on this compound levels in various food matrices and biological systems, details key experimental protocols for its detection and quantification, and visualizes the core metabolic pathways of its formation. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of glycation and carbonyl stress.

Introduction

This compound (O=CH-CH=O) is a reactive dicarbonyl compound that has garnered significant attention in the scientific community due to its role as a precursor to AGEs.[1] The formation of AGEs, through the non-enzymatic glycation of proteins, lipids, and nucleic acids, contributes to cellular dysfunction and the progression of age-related and metabolic diseases.[2] The body's this compound pool is derived from two primary origins: exogenous sources, primarily through diet and environmental exposure, and endogenous formation through various metabolic processes.[1][3] This guide delineates these sources, providing a detailed examination of the mechanisms of formation and the levels at which this compound is encountered.

Natural (Exogenous) Sources of this compound

Exogenous this compound is introduced into the body through dietary intake and environmental exposure. While endogenous production is considered the major contributor to the body's this compound load, exogenous sources can significantly impact local tissue concentrations, particularly in the gastrointestinal tract.[1]

Dietary Sources

The thermal processing of food, such as roasting, baking, and frying, is a major contributor to the formation of this compound in the diet. It is readily formed in foods rich in carbohydrates and fats via the Maillard reaction, caramelization, and lipid peroxidation.

Table 1: Quantitative Data on this compound in Food and Beverages

| Food/Beverage Category | Specific Item(s) | This compound Concentration | Citation(s) |

| Fried Foods | French Fries | 2 - 428 µ g/100 g | |

| Snack Foods | Commercially available snacks | 4 - 684 µ g/100 g | |

| High-Sugar Foods | Turkish traditional foods | 99.8 - 223.3 µ g/100 g | |

| Beverages | Various | 62 - 4,116 µg/kg | |

| Wines | 2.1 - 29.0 mg/L | ||

| Oils | Cooked oils | 0.8 - 4.0 mg/kg | |

| Baked Goods | Cookies | 4.8 - 26.0 mg/kg |

Environmental Sources

Environmental exposure to this compound can occur through the inhalation of contaminated air and contact with certain household products. Major environmental sources include:

-

Combustion Products: Cigarette smoke, smoke from wood fires, and vehicle exhaust are significant sources of airborne this compound.

-

Atmospheric Formation: this compound is formed in the atmosphere through the oxidation of non-methane volatile organic compounds (NMVOCs). It is estimated that approximately 70% of atmospheric this compound originates from natural sources and biomass burning, with the remaining 30% from anthropogenic activities.

-

Marine Aerosols: The oxidation of phospholipids during the decay of marine algal blooms has been identified as a natural marine source of atmospheric this compound.

-

Household Products: Some cleaning products may contain or generate this compound.

Endogenous Formation of this compound

The majority of this compound in the human body is formed endogenously through a series of metabolic and oxidative reactions. These pathways are central to the understanding of this compound-mediated cellular stress.

Carbohydrate Autoxidation

The autoxidation of glucose and other reducing sugars is a primary pathway for endogenous this compound formation. This process can occur via a direct retro-aldol condensation of glucose or indirectly through the formation of a glycoaldehyde intermediate which then undergoes autoxidation.

Lipid Peroxidation

The non-enzymatic peroxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, generates lipid hydroperoxides. These unstable intermediates degrade into a variety of products, including this compound.

Degradation of Glycated Proteins

Glycated proteins, formed from the reaction of sugars with amino groups of proteins, can undergo further reactions to generate this compound. The Amadori product, an early glycation product, can autoxidize to yield this compound.

Other Endogenous Pathways

Several other minor pathways contribute to the endogenous this compound pool:

-

Ascorbate Autoxidation: Vitamin C (ascorbic acid) can spontaneously hydrolyze to form this compound.

-

Microsomal Oxidation: The microsomal oxidation of N-nitrosodiethanolamine can lead to the formation of this compound.

-

Oxidative Degradation of Deoxyribose: The breakdown of deoxyribose, a component of DNA, can also generate this compound.

This compound Levels in Biological Systems

The concentration of this compound in biological fluids and tissues is a key indicator of carbonyl stress. These levels can be elevated in pathological conditions such as diabetes and renal failure.

Table 2: Quantitative Data on this compound in Biological Samples

| Biological Matrix | Condition | This compound Concentration | Citation(s) |

| Human Blood Plasma | Healthy | 100 - 120 nM | |

| Healthy | 17.3 µg/L | ||

| Poorly Controlled Diabetes | 26.4 µg/L | ||

| Chronic Renal Failure | 27.2 µg/L | ||

| Cellular | General | 0.1 - 1 µM | |

| Human Urine | Healthy | 4.7 ± 1.35 µg/mg creatinine | |

| Healthy (Female) | 0.80 ± 0.37 µg/mg creatinine | ||

| Healthy (Male) | 0.63 ± 0.15 µg/mg creatinine | ||

| Healthy | 0.9 - 35.8 ng/g creatinine |

Experimental Protocols for this compound Determination

Accurate quantification of this compound is challenging due to its high reactivity. Most methods rely on derivatization to form a stable, detectable product.

HPLC-Based Methods

High-performance liquid chromatography (HPLC) is a widely used technique for this compound analysis.

-

Protocol 1: HPLC with UV Detection after Derivatization with 4-Nitro-1,2-phenylenediamine

-

Principle: this compound reacts with 4-nitro-1,2-phenylenediamine to form a stable quinoxaline derivative that can be detected by UV spectrophotometry.

-

Sample Preparation: Homogenized food samples are extracted, and the extract is subjected to a derivatization reaction.

-

Derivatization: The sample extract is reacted with 4-nitro-1,2-phenylenediamine.

-

Chromatography: The derivatized sample is injected onto a C18 reversed-phase column. Isocratic elution with a mobile phase such as methanol-water-acetonitrile is commonly used.

-

Detection: The quinoxaline derivative is detected by a UV detector at approximately 255 nm.

-

-

Protocol 2: HPLC with Fluorescence Detection after Derivatization with 1,2-diamino-4,5-dimethoxybenzene

-

Principle: this compound reacts with 1,2-diamino-4,5-dimethoxybenzene to form a highly fluorescent adduct.

-

Sample Preparation: Urine samples are diluted.

-

Derivatization: The diluted urine is reacted with 1,2-diamino-4,5-dimethoxybenzene under acidic conditions (pH 4.5) at 60°C for an extended period (e.g., 15 hours) to maximize the yield.

-

Chromatography: The fluorescent adducts are separated on a reversed-phase HPLC column.

-

Detection: Detection is performed using a fluorescence detector.

-

GC-MS-Based Methods

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for this compound analysis.

-

Protocol 3: GC-MS with Derivatization using o-phenylenediamine

-

Principle: this compound is derivatized with o-phenylenediamine (OPD) to form a volatile quinoxaline derivative suitable for GC-MS analysis.

-

Sample Preparation: Samples (e.g., soy sauce) are prepared for derivatization.

-

Derivatization: The sample is reacted with OPD under mild, slightly basic conditions at room temperature.

-

Extraction: The quinoxaline derivative is extracted with an organic solvent.

-

Analysis: The extract is analyzed by GC-MS.

-

-

Protocol 4: Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS

-

Principle: This method involves a pre-concentration step using DLLME prior to GC-MS analysis, enhancing sensitivity.

-

Sample Preparation: For urine samples, a salting-out assisted liquid-liquid extraction (SALLE) may be performed first.

-

Derivatization: The sample is derivatized with a reagent such as 2,3-diaminonaphthalene.

-

Microextraction: A disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., carbon tetrachloride) are rapidly injected into the aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent, which are then sedimented by centrifugation.

-

Analysis: The sedimented phase is collected and injected into the GC-MS system.

-

Conclusion

This compound originates from a diverse array of both natural and endogenous sources. Dietary intake of thermally processed foods and environmental exposures constitute the primary exogenous routes, while the autoxidation of carbohydrates and lipids, along with the degradation of glycated proteins, are the main endogenous formation pathways. The accurate quantification of this compound in foods and biological systems is crucial for understanding its role in health and disease. The methodologies detailed in this guide provide a robust framework for researchers in this field. A thorough understanding of the sources and formation of this compound is essential for the development of novel therapeutic strategies aimed at mitigating carbonyl stress and its associated pathologies.

References

An In-depth Technical Guide to Glyoxal's Reactivity with Nucleic Acids and DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal, the smallest dialdehyde, is a reactive carbonyl species of significant interest in biological and medical research. It originates from both endogenous metabolic processes, such as lipid peroxidation and glucose degradation, and exogenous sources like food, cigarette smoke, and industrial applications. Its high reactivity with biological macromolecules, particularly nucleic acids, positions it as a critical factor in mutagenesis, carcinogenesis, and the pathology of various diseases.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with DNA and nucleic acids, focusing on its reaction chemistry, the resulting adducts, and the subsequent biological ramifications. Detailed experimental methodologies for the analysis of these interactions are provided, alongside a quantitative summary of key data and visual representations of the involved biological pathways.

The Chemistry of this compound's Interaction with Nucleic Acids

This compound's reactivity stems from its two aldehyde groups, which readily react with nucleophilic sites on nucleic acid bases. The primary target for this compound adduction in DNA is the guanine base.[3] The reaction involves the N1 and the exocyclic N2 amino group of guanine, leading to the formation of a stable cyclic adduct. While reactions with other bases such as cytosine and adenine can occur, the resulting products are generally less stable.

The initial reaction with guanine forms a tricyclic compound, the 1,N2-glyoxal-deoxyguanosine (dG-G) adduct. This adduct is a significant form of DNA damage due to its relative stability within the DNA helix. Beyond simple adduct formation, this compound can also induce more complex DNA lesions, including DNA-protein cross-links and inter-strand or intra-strand DNA cross-links, such as dG-glyoxal-dC (GgC) and dG-glyoxal-dA (GgA).

Key this compound-Nucleic Acid Adducts:

-

Cyclic 1,N2-glyoxal-dG (dG+): The major and most stable adduct formed.

-

DNA Cross-links: Including guanine-guanine (GgG), guanine-cytosine (GgC), and guanine-adenine (GgA) cross-links.

-